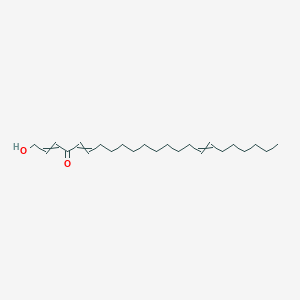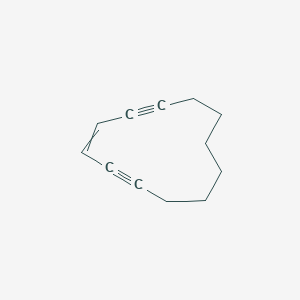
Cyclododec-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododec-3-ene-1,5-diyne is an organic compound that belongs to the class of enediynes, which are characterized by the presence of two triple bonds and one double bond. Enediynes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications. This compound, in particular, is of interest due to its potential use in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododec-3-ene-1,5-diyne can be synthesized through a series of chemical reactions involving the cyclization of precursor molecules. One common method involves the cyclization of 1,10-dibromo-2,8-octadiyne via carbenoid coupling-elimination. This process typically requires the use of a palladium catalyst and specific reaction conditions to achieve the desired product .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other chemicals, it can be produced on a larger scale using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododec-3-ene-1,5-diyne undergoes various chemical reactions, including:
Cycloaromatization: This reaction involves the formation of a reactive diradical intermediate, which can further react with nucleophiles or electrophiles.
Nucleophilic Addition: The compound can react with nucleophiles, such as halides, to form substituted products.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Cycloaromatization: Typically requires heat and the presence of a suitable solvent.
Nucleophilic Addition: Common reagents include halides (e.g., iodide, bromide) and carboxylic acids.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products Formed
Cycloaromatization: Formation of diradical intermediates that can be trapped by nucleophiles.
Nucleophilic Addition: Substituted this compound derivatives.
Oxidation and Reduction: Formation of oxidized or reduced products, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclododec-3-ene-1,5-diyne has several scientific research applications, including:
Medicinal Chemistry: Enediynes, including this compound, are studied for their potential use as anticancer agents due to their ability to induce DNA damage through cycloaromatization.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The primary mechanism of action for cyclododec-3-ene-1,5-diyne involves cycloaromatization, leading to the formation of a reactive diradical intermediate. This intermediate can interact with various molecular targets, including DNA, leading to oxidative damage and potential cell death . The compound’s ability to form diradicals makes it a potent agent for inducing chemical reactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclodec-1,5-diyne-3-ene: A lower homologue with similar reactivity towards nucleophiles.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A higher homologue with increased stability and similar reactivity.
Benzo[3,4]cyclodec-1,5-diyne-3-ene: A benzo-substituted enediyne with slightly higher yields in certain reactions.
Uniqueness
Cyclododec-3-ene-1,5-diyne is unique due to its specific ring size and the presence of both triple and double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo cycloaromatization and form reactive diradicals sets it apart from other similar compounds, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
115227-62-8 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
cyclododec-3-en-1,5-diyne |
InChI |
InChI=1S/C12H14/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,7-12H2 |
InChI-Schlüssel |
LJZMUVZBOVKBMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC#CC=CC#CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
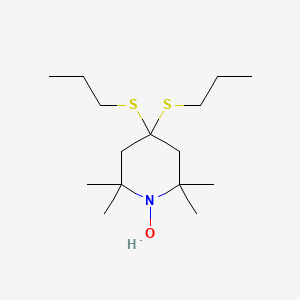
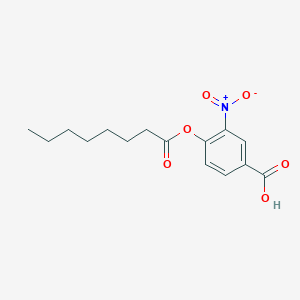
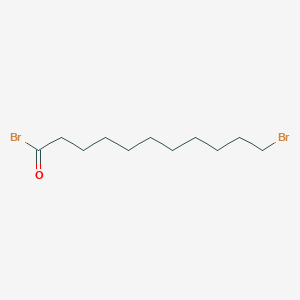
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)

![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
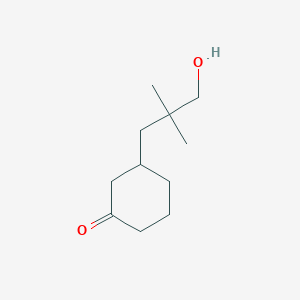
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
